7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Overview
Description
7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[45]dec-7-ene-10-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[45]dec-7-ene-10-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action can enhance cholinergic transmission and improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide: This compound shares the methoxyphenyl-piperazine moiety but differs in its quinoline core structure.
N-Substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds also contain the methoxyphenyl-piperazine moiety and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness
The uniqueness of 7-[4-(4-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[4-(4-methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-16-6-4-15(5-7-16)24-10-12-25(13-11-24)19-22-18(26)17(14-21)20(23-19)8-2-3-9-20/h4-7,17H,2-3,8-13H2,1H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIJDKLTFRMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4(CCCC4)C(C(=O)N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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